Cas no 10579-40-5 (Quinoxaline,1,2,3,4-tetrahydro-1,4-bis(1-oxopropyl)- (9CI))
10579-40-5 structure
Product Name:Quinoxaline,1,2,3,4-tetrahydro-1,4-bis(1-oxopropyl)- (9CI)
CAS No:10579-40-5
MF:C14H18N2O2
MW:246.304923534393
CID:194278
PubChem ID:265693
Update Time:2025-04-19
Quinoxaline,1,2,3,4-tetrahydro-1,4-bis(1-oxopropyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Quinoxaline,1,2,3,4-tetrahydro-1,4-bis(1-oxopropyl)- (9CI)
- 1-(4-propanoyl-2,3-dihydroquinoxalin-1-yl)propan-1-one
- 1,1'-(2,3-dihydroquinoxaline-1,4-diyl)dipropan-1-one
- 1,4-dipropionyl-1,2,3,4-tetrahydro-quinoxaline
- AC1L6EI9
- AC1Q5KGV
- AG-J-52851
- AR-1B3420
- CTK4A4130
- KST-1A9757
- NSC102021
- NSC-102021
- DTXSID90295448
- 10579-40-5
- SCHEMBL21765696
-
- Inchi: 1S/C14H18N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h5-8H,3-4,9-10H2,1-2H3
- InChI Key: ATLZNXXGKFYWKX-UHFFFAOYSA-N
- SMILES: O=C(CC)N1C2C=CC=CC=2N(C(CC)=O)CC1
Computed Properties
- Exact Mass: 246.13694
- Monoisotopic Mass: 246.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 40.6Ų
Experimental Properties
- Density: 1.151
- Boiling Point: 521.2°Cat760mmHg
- Flash Point: 258.9°C
- Refractive Index: 1.554
- PSA: 40.62
- LogP: 2.31620
Quinoxaline,1,2,3,4-tetrahydro-1,4-bis(1-oxopropyl)- (9CI) Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
10579-40-5 (Quinoxaline,1,2,3,4-tetrahydro-1,4-bis(1-oxopropyl)- (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk